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Compound of Interest

Compound Name: Methyl isobutyrate

Cat. No.: B031535 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the realm of flavor chemistry, the selection of appropriate flavoring agents is paramount to

achieving the desired sensory profile in a wide range of products, from food and beverages to

pharmaceuticals. Among the vast array of flavor compounds, short-chain esters play a crucial

role in imparting fruity and sweet notes. This guide provides a detailed comparative analysis of

two such esters: methyl isobutyrate and ethyl isobutyrate. By examining their

physicochemical properties, flavor profiles, applications, and the experimental methodologies

used for their evaluation, this document aims to equip researchers and product development

professionals with the necessary information to make informed decisions in their formulations.

Physicochemical Properties: A Side-by-Side
Comparison
A fundamental understanding of the physicochemical properties of flavoring agents is essential

as these characteristics influence their volatility, solubility, and stability, which in turn affect their

performance in different matrices. The table below summarizes the key physicochemical

properties of methyl isobutyrate and ethyl isobutyrate.
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Property Methyl Isobutyrate Ethyl Isobutyrate

Chemical Formula C₅H₁₀O₂ C₆H₁₂O₂

Molecular Weight 102.13 g/mol [1][2] 116.16 g/mol [3]

Appearance Colorless liquid[1] Colorless volatile liquid[4]

Odor
Fruity, floral, apple, pineapple,

ethereal, sweet, tutti-frutti[1][5]

Sweet, ethereal, fruity, with

pungent, alcoholic, fusel, and

rummy nuances[6][7]

Taste
Sweet, ethereal, fruity, and

juicy[1]

Pungent, ethereal, and fruity

with a rum- and eggnog-like

nuance[7]

Boiling Point 91-93 °C[1] 112-113 °C[4][8]

Melting Point -85 to -84 °C[1] -88 °C[4]

Density 0.889-0.893 g/mL @ 20°C[1] 0.862-0.868 g/mL @ 25°C[6]

Refractive Index 1.382-1.385 @ 20°C[1] 1.385-1.391 @ 20°C[6]

Flash Point 3.33 °C[1] 13.89 °C[6]

Vapor Pressure
50.41 mmHg @ 25°C

(estimated)[1]
25.4 mmHg @ 25°C[6]

Solubility
Slightly soluble in water;

soluble in alcohol[1][5]

Not miscible or difficult to mix

in water; soluble in alcohol[6]

[8]

FEMA Number 2694[9] 2428[3][10]

JECFA Number 185[9] 186[3][10]

Flavor Profile and Applications
While both esters contribute fruity notes, their flavor profiles possess distinct nuances that

dictate their suitability for different applications.
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Methyl Isobutyrate is characterized by a sweet, ethereal, and juicy fruitiness, often described

with notes of apple and pineapple.[1][5] Its more volatile nature, indicated by a lower boiling

point and higher vapor pressure, suggests a more immediate and upfront aroma delivery. It is a

recognized flavoring agent used in a variety of food products, including confectionery,

beverages, dairy, and baked goods, to impart fresh and sweet fruit nuances.[11] It is also

utilized in the fragrance industry.[11]

Ethyl Isobutyrate presents a more complex aroma profile described as sweet, ethereal, and

fruity with additional pungent, alcoholic, fusel, and rum-like undertones.[6][7] Its lower volatility

compared to its methyl counterpart may result in a more sustained flavor release. Ethyl

isobutyrate is widely used to impart fruity notes in candy, baked goods, and beverages, with

typical usage levels ranging from 10 to 100 ppm.[4][8] Specific FEMA-designated usage levels

in certain food categories include 10 mg/kg in soft drinks, 25 mg/kg in cold drinks, 73 mg/kg in

sweets, and 200 mg/kg in baked foods.[4] It is naturally found in various fruits and fermented

products like beer and rum.[4]

Experimental Protocols
To ensure the accurate and reproducible evaluation of flavoring agents, standardized

experimental protocols are crucial. Below are detailed methodologies for the synthesis and

sensory analysis of these esters.

Synthesis of Ethyl Isobutyrate via Fischer Esterification
A common method for the synthesis of both methyl and ethyl isobutyrate is Fischer

esterification. The following protocol is a representative example for the synthesis of ethyl

isobutyrate.

Reactants and Catalyst: Combine isobutyric acid and anhydrous ethanol in a round-bottom

flask. A strong acid catalyst, such as concentrated sulfuric acid, is carefully added to the

mixture.

Reaction Conditions: The reaction mixture is heated under reflux. The progress of the

reaction can be monitored by techniques such as gas chromatography.

Workup: After the reaction is complete, the mixture is cooled and washed with water and a

saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted
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acid.

Purification: The organic layer is separated, dried over an anhydrous drying agent (e.g.,

anhydrous magnesium sulfate), and then purified by distillation to yield the final ethyl

isobutyrate product.[8]

Sensory Evaluation: Quantitative Descriptive Analysis
(QDA)
Quantitative Descriptive Analysis is a robust method for characterizing and quantifying the

sensory attributes of a flavor compound.

Panelist Selection and Training: A panel of trained assessors (typically 8-12 individuals) is

selected based on their sensory acuity. The panelists undergo training to develop a

consensus on the flavor terminology (lexicon) to describe the aroma and taste attributes of

the samples.

Sample Preparation: Solutions of methyl isobutyrate and ethyl isobutyrate are prepared at

various concentrations in a neutral base (e.g., water, sugar solution, or a simple beverage

base) to be evaluated. Samples are coded with random three-digit numbers to prevent bias.

Evaluation Procedure: Panelists evaluate the samples in a controlled environment with

consistent lighting and temperature, free from distracting odors. They rate the intensity of

each identified attribute (e.g., fruity, sweet, pungent, alcoholic) on a numerical scale (e.g., a

15-cm line scale anchored from "low" to "high").

Data Analysis: The intensity ratings from the panelists are collected and statistically analyzed

to determine the mean intensity for each attribute for both compounds. Techniques such as

Analysis of Variance (ANOVA) can be used to identify significant differences in the sensory

profiles of methyl isobutyrate and ethyl isobutyrate.

Diagrams
Experimental Workflow for Quantitative Descriptive
Analysis
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The following diagram illustrates the key steps in a Quantitative Descriptive Analysis (QDA)

experiment for the comparative evaluation of methyl isobutyrate and ethyl isobutyrate.

Preparation Phase

Evaluation Phase

Analysis Phase

Panelist Selection & Screening

Lexicon Development & Training

Sample Preparation & Coding

Sensory Evaluation in Controlled Booths

Data Collection

Statistical Analysis (e.g., ANOVA)

Results Interpretation & Reporting

Click to download full resolution via product page

Caption: Workflow for Quantitative Descriptive Analysis (QDA).
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Logical Relationship of Flavor Perception
The perception of a flavor compound like methyl or ethyl isobutyrate is a multi-step process

involving both olfaction and gustation.

Flavor Compound
(Methyl/Ethyl Isobutyrate)

Volatilization in Mouth

 Ingestion 

Orthonasal Olfaction
(Smell)

 Sniffing 

Taste Receptors
(Sweet, etc.)

Retronasal Olfaction
(Aroma)

Brain: Flavor Perception

Click to download full resolution via product page

Caption: Simplified pathway of flavor perception.

In conclusion, both methyl isobutyrate and ethyl isobutyrate are valuable flavoring agents for

creating fruity profiles. The choice between them will depend on the specific nuances desired,

with methyl isobutyrate offering a more direct and simple fruitiness, and ethyl isobutyrate

providing a more complex profile with alcoholic and rum-like notes. A thorough understanding

of their properties and a rigorous sensory evaluation process are key to their successful

application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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